molecular formula C22H22 B11940192 1-Tert-butyl-3,5-diphenylbenzene CAS No. 79691-46-6

1-Tert-butyl-3,5-diphenylbenzene

Cat. No.: B11940192
CAS No.: 79691-46-6
M. Wt: 286.4 g/mol
InChI Key: IZRHKQPUZVPUBW-UHFFFAOYSA-N
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Description

1-Tert-butyl-3,5-diphenylbenzene is an organic compound with the molecular formula C22H22 It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with two phenyl groups at the 3 and 5 positions

Preparation Methods

The synthesis of 1-Tert-butyl-3,5-diphenylbenzene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of tert-butyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-Tert-butyl-3,5-diphenylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and phenyl groups can be replaced or modified using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Tert-butyl-3,5-diphenylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Tert-butyl-3,5-diphenylbenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl group and phenyl rings can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context .

Comparison with Similar Compounds

1-Tert-butyl-3,5-diphenylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

79691-46-6

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1-tert-butyl-3,5-diphenylbenzene

InChI

InChI=1S/C22H22/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3

InChI Key

IZRHKQPUZVPUBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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